molecular formula C21H19N5O2 B14099258 N-benzyl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

N-benzyl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

Cat. No.: B14099258
M. Wt: 373.4 g/mol
InChI Key: UQJXSTZKMFIAMP-UHFFFAOYSA-N
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Description

N-benzyl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a complex organic compound that belongs to the class of pyrazolotriazine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a methylphenyl group, and a pyrazolotriazine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolotriazine core: This step involves the cyclization of appropriate hydrazine and nitrile derivatives under acidic or basic conditions.

    Introduction of the benzyl group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.

    Attachment of the methylphenyl group: This step involves the use of Friedel-Crafts alkylation or acylation reactions to introduce the methylphenyl group onto the pyrazolotriazine core.

    Final acetamide formation: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Benzyl halides, Friedel-Crafts catalysts (e.g., aluminum chloride), acetic anhydride, acetyl chloride.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.

Scientific Research Applications

N-benzyl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(4-methylphenyl)acetamide
  • 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
  • N-benzyl-2-{2,5-dimethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide

Uniqueness

N-benzyl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide stands out due to its unique pyrazolotriazine core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H19N5O2

Molecular Weight

373.4 g/mol

IUPAC Name

N-benzyl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

InChI

InChI=1S/C21H19N5O2/c1-15-7-9-17(10-8-15)18-11-19-21(28)25(23-14-26(19)24-18)13-20(27)22-12-16-5-3-2-4-6-16/h2-11,14H,12-13H2,1H3,(H,22,27)

InChI Key

UQJXSTZKMFIAMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NCC4=CC=CC=C4

Origin of Product

United States

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